molecular formula C9H15N3O B2812190 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 1402232-96-5

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B2812190
CAS No.: 1402232-96-5
M. Wt: 181.239
InChI Key: DSVSJICLWLOTFI-UHFFFAOYSA-N
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Description

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of solvents like ethanol and catalysts such as zinc chloride to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to its combined oxadiazole and piperidine rings, which confer a distinct set of biological activities and chemical reactivity. This dual-ring structure allows for versatile applications in medicinal chemistry and material science .

Biological Activity

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is a compound that integrates a piperidine ring with a 5-ethyl-1,3,4-oxadiazole moiety. The oxadiazole ring is recognized for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, binding affinities, and implications in medicinal chemistry.

Chemical Structure and Properties

The structural composition of this compound includes:

  • Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
  • Oxadiazole Moiety : A five-membered heterocyclic structure containing two nitrogen atoms.

This unique combination enhances the compound’s lipophilicity and may influence its pharmacokinetic properties. The presence of the ethyl group in the oxadiazole increases its solubility in lipid environments, potentially improving bioavailability.

Antimicrobial Properties

Compounds featuring the oxadiazole structure have been reported to exhibit significant antimicrobial activities. Preliminary studies suggest that derivatives of this compound may serve as effective antibacterial agents. The mechanism may involve inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

Interaction with Neurotransmitter Receptors

Research indicates that similar compounds show high affinity for various neurotransmitter receptors:

  • Dopamine Receptors : Particularly D2 receptors, which are critical in the treatment of psychiatric disorders.
  • Serotonin Receptors : Including 5-HT1A and 5-HT2A receptors, relevant for mood regulation and anxiety disorders.

These interactions suggest potential applications in developing antipsychotic medications and treatments for mood disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structural characteristics. The lipophilicity conferred by the ethyl group enhances absorption and distribution within biological systems. Studies on similar oxadiazole derivatives indicate favorable metabolic stability and bioavailability.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
5-Methyl-1,3,4-oxadiazol-2-thiolStructureContains a thiol group enhancing reactivity and activity.
1-(4-Tosyl)piperidin-4-carboxylic acidStructureKnown for enzyme inhibitory activity against lipoxygenase.
5-(Phenyl)-1,3,4-oxadiazol-2-thioneStructureExhibits significant antibacterial properties and anti-inflammatory potential.

The distinct combination of piperidine and ethyl-substituted oxadiazole structures in this compound may provide enhanced selectivity towards certain biological targets compared to other derivatives.

Properties

IUPAC Name

2-ethyl-5-piperidin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-5-3-4-6-10-7/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVSJICLWLOTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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